Product packaging for 6-Ile-ustiloxin(Cat. No.:)

6-Ile-ustiloxin

Cat. No.: B10845321
M. Wt: 508.6 g/mol
InChI Key: HXTMSBIVCTYGAS-NBNOUWLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ile-ustiloxin is a synthetically produced analogue of the ustiloxin family of cyclopeptide mycotoxins . It has been designed and utilized in scientific studies to investigate the structure-activity relationships (SAR) of ustiloxins, particularly to understand how variations at the valine/alanine site (the C-6 position) influence biological activity . Research indicates that modifications at this site are tolerated and produce measurable changes in the compound's potency, suggesting this region is a key area for perturbation to further study the interaction with the tubulin binding site . Ustiloxins are potent antimitotic agents that function by inhibiting microtubule assembly, thereby disrupting the formation of the mitotic spindle and leading to mitotic arrest in eukaryotic cells . This mechanism makes ustiloxin analogues valuable tools for fundamental research in cell biology, oncology, and pharmacology to explore processes of cell division and cytoskeleton dynamics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N4O8 B10845321 6-Ile-ustiloxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36N4O8

Molecular Weight

508.6 g/mol

IUPAC Name

2-[[(3R,4S,7S,10S,11R)-7-[(2R)-butan-2-yl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H36N4O8/c1-6-12(3)17-21(33)28-20(23(35)26-11-16(30)31)24(4,7-2)36-15-10-13(8-9-14(15)29)19(32)18(25-5)22(34)27-17/h8-10,12,17-20,25,29,32H,6-7,11H2,1-5H3,(H,26,35)(H,27,34)(H,28,33)(H,30,31)/t12-,17+,18+,19-,20-,24-/m1/s1

InChI Key

HXTMSBIVCTYGAS-NBNOUWLYSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@@H]([C@@](OC2=C(C=CC(=C2)[C@H]([C@@H](C(=O)N1)NC)O)O)(C)CC)C(=O)NCC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(OC2=C(C=CC(=C2)C(C(C(=O)N1)NC)O)O)(C)CC)C(=O)NCC(=O)O

Origin of Product

United States

Biosynthetic Pathways and Genetic Determinants of Ustiloxins

Fungal Producers and Natural Habitat

The primary and most well-documented producer of natural ustiloxins is the fungus Ustilaginoidea virens, the causative agent of rice false smut disease. nih.govmdpi.com This pathogenic fungus infects rice panicles, transforming the developing grains into smut balls that contain a cocktail of mycotoxins, including various ustiloxin (B1242342) analogs. nih.govmdpi.com The production of ustiloxins by U. virens is intricately linked to its life cycle and pathogenic interaction with the rice host.

While Ustilaginoidea virens is the most prominent natural source, research has identified other fungal species capable of producing ustiloxins. Notably, strains of Aspergillus flavus have been shown to produce ustiloxin B. nih.gov Aspergillus flavus is a cosmopolitan saprophytic fungus known for contaminating a wide range of agricultural commodities. The discovery of ustiloxin production in this species broadens the known ecological niches for these mycotoxins.

The synthesis of ustiloxins in their natural environment is not solely a function of the fungus itself but is also influenced by the interaction with a host plant. Studies have suggested that the production of ustiloxins by Ustilaginoidea virens is significantly upregulated during its pathogenic engagement with the rice plant. nih.gov This host-pathogen interplay underscores the ecological role of these compounds, potentially as virulence factors that facilitate fungal colonization and disease development. The biosynthesis of these toxins appears to be most active during the early stages of rice false smut ball formation. mdpi.com

Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Biosynthesis

Ustiloxins are not synthesized by the large, multi-domain non-ribosomal peptide synthetases (NRPSs) as initially suspected based on their cyclic peptide structure. Instead, they are products of a ribosomal peptide synthesis pathway, categorized as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.govacs.org This mode of synthesis involves the ribosomal production of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the final active molecule.

The genetic blueprint for ustiloxin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the ust cluster. These clusters have been identified and characterized in both Ustilaginoidea virens and Aspergillus flavus. researchgate.netresearchgate.net The ust cluster comprises a set of genes responsible for the synthesis of the precursor peptide and the subsequent post-translational modifications.

The ust gene clusters in different fungal species share a conserved set of core genes, indicating a common evolutionary origin for ustiloxin biosynthesis. A key gene within this cluster is ustA, which encodes the precursor peptide. frontiersin.org This precursor protein contains multiple repeats of a core amino acid sequence that is later processed to form the cyclic structure of the ustiloxin. For example, the precursor peptide in Aspergillus flavus contains repeats of the Tyr-Ala-Ile-Gly (YAIG) motif, which is the backbone of ustiloxin B. nih.gov In Ustilaginoidea virens, the precursor peptide contains repeats of both YAIG and Tyr-Val-Ile-Gly (YVIG), corresponding to the production of both ustiloxin B and ustiloxin A, respectively. nih.gov

The ust cluster also contains genes encoding enzymes responsible for the crucial post-translational modifications, including those that catalyze the formation of the characteristic ether linkage, as well as other tailoring enzymes that contribute to the diversity of ustiloxin analogs observed in nature. researchgate.net The study of these core genes and their functions provides the fundamental knowledge necessary for the synthetic and semi-synthetic production of novel ustiloxin analogs like 6-Ile-ustiloxin. The biological activity of this compound has been evaluated, with an IC50 value of 4800 nM for the inhibition of tubulin polymerization. This demonstrates that modifications at the Val/Ala site can influence the biological activity of these compounds. researchgate.net

Interactive Data Table: Key Genes in the Ustiloxin Biosynthetic Cluster

GeneProposed FunctionProducing Organism(s)
ustAPrecursor peptide synthesisUstilaginoidea virens, Aspergillus flavus
ust cluster enzymesPost-translational modifications (e.g., cyclization, hydroxylation)Ustilaginoidea virens, Aspergillus flavus

Identification and Characterization of Ustiloxin Biosynthetic Gene Clusters (ust cluster)

Precursor Peptide Genes (e.g., ustA) and Repeated Core Peptide Motifs

The foundation of ustiloxin biosynthesis lies in the ribosomal production of a precursor peptide encoded by the ustA gene. jst.go.jpnih.govcabidigitallibrary.org This precursor protein is characterized by the presence of multiple, tandemly repeated core peptide motifs. jst.go.jpcabidigitallibrary.org In Aspergillus flavus, the UstA protein contains 16 repeats of the tetrapeptide sequence Tyr-Ala-Ile-Gly (YAIG). jst.go.jpoup.com Similarly, the ustA homolog in Ustilaginoidea virens encodes a precursor with repeated motifs, although it exhibits some variation, containing five Tyr-Val-Ile-Gly (YVIG) repeats and three Tyr-Ala-Ile-Gly (YAIG) repeats. oup.comnih.gov This difference in the precursor peptide sequence directly accounts for the production of different ustiloxin variants by these fungi, with A. flavus producing ustiloxin B and U. virens producing both ustiloxin A and B. oup.com

The presence of these repeated motifs within a single precursor protein allows for the efficient, high-volume production of the core peptide units that will ultimately be modified and cyclized. jst.go.jp The discovery of this ribosomal origin was a significant shift from the initial hypothesis of non-ribosomal peptide synthetase (NRPS) involvement, a common route for the synthesis of complex peptides in fungi. cabidigitallibrary.orgoup.com

Table 1: Precursor Peptide Gene and Core Motifs in Ustiloxin Biosynthesis

Organism Precursor Gene Core Peptide Motif(s) Number of Repeats Corresponding Ustiloxin(s)
Aspergillus flavus ustA Tyr-Ala-Ile-Gly (YAIG) 16 Ustiloxin B

| Ustilaginoidea virens | ustA homolog | Tyr-Val-Ile-Gly (YVIG) Tyr-Ala-Ile-Gly (YAIG) | 5 3 | Ustiloxin A Ustiloxin B |

Enzymatic Machinery for Ustiloxin Maturation

Following the ribosomal synthesis of the UstA precursor peptide, a cascade of post-translational modifications is initiated by a suite of dedicated enzymes encoded within the ustiloxin biosynthetic gene cluster. These enzymatic steps are crucial for the maturation of the linear precursor into the final, biologically active cyclic peptide.

A key step in ustiloxin biosynthesis is the formation of the characteristic macrocyclic structure. This is achieved through an oxidative cyclization reaction catalyzed by a pair of novel oxidases, UstYa and UstYb. jst.go.jp These enzymes contain a conserved Domain of Unknown Function 3328 (DUF3328) and are essential for the cyclization process. jst.go.jp Gene knockout experiments have demonstrated that the deletion of either ustYa or ustYb completely abolishes ustiloxin production. jst.go.jp Heterologous expression studies in Aspergillus oryzae have further confirmed that both UstYa and UstYb are required for the oxidative cyclization of the precursor peptide. jst.go.jp This cyclization is believed to involve the formation of a cross-link between the side chains of the N-terminal tyrosine and an internal isoleucine residue within the core peptide. researchgate.net The DUF3328 family of enzymes appears to be a key player in the biosynthesis of several fungal ribosomal peptides, highlighting their importance in generating structural diversity. jst.go.jpnih.gov

The enzymatic machinery for ustiloxin maturation also includes a tyrosinase-like enzyme, UstQ. jst.go.jp Gene knockout studies have shown that UstQ is indispensable for ustiloxin biosynthesis. jst.go.jp Tyrosinases typically catalyze the oxidation of phenolic compounds, and it is proposed that UstQ is involved in the oxidation of the tyrosine residue within the core peptide, a prerequisite for the subsequent cyclization reaction. jst.go.jp The combined action of UstQ, UstYa, and UstYb is thought to form the macrocyclic intermediate, N-desmethyl ustiloxin F. researchgate.net

Following the formation of the cyclic peptide core, a methylation step occurs, catalyzed by the N-methyltransferase UstM. researchgate.net This enzyme is responsible for the methylation of the amino group of the N-terminal tyrosine residue. researchgate.netresearchgate.net The activity of UstM has been confirmed through the analysis of knockout mutants, which accumulate N-desmethylated intermediates. mdpi.com This methylation is a crucial step in the final maturation of the ustiloxin molecule.

Before the enzymatic modifications of the core peptide can occur, the individual tetrapeptide units must be liberated from the larger UstA precursor protein. This proteolytic processing is carried out by the Golgi-resident protease KexB. nih.govnih.govresearchgate.net The UstA precursor contains repeating basic amino acid doublets that are recognized as cleavage sites by KexB. nih.govnih.gov Deletion of the kexB gene in a ustR expression strain of Aspergillus oryzae resulted in a significant reduction in ustiloxin B production, strongly indicating the essential role of KexB in processing the precursor peptide. nih.govnih.govresearchgate.net This processing step is a common feature in the biosynthesis of dikaritins, a class of fungal ribosomally synthesized and post-translationally modified peptides (RiPPs) that includes the ustiloxins. asm.org

Table 2: Key Enzymes in Ustiloxin Maturation

Enzyme Gene Class Proposed Function
UstYa ustYa DUF3328 oxidase Oxidative cyclization
UstYb ustYb DUF3328 oxidase Oxidative cyclization
UstQ ustQ Tyrosinase-like enzyme Oxidation of tyrosine residue
UstM ustM N-methyltransferase N-methylation of the N-terminal tyrosine
KexB kexB Golgi protease Proteolytic processing of the UstA precursor

Molecular Regulation of Ustiloxin Biosynthesis

The production of ustiloxins is tightly regulated at the molecular level, ensuring that the synthesis of this toxic secondary metabolite occurs under appropriate conditions. A key player in this regulation is the transcription factor UstR. UstR is a fungal C6-type transcription factor whose gene is located within the ustiloxin biosynthetic gene cluster. oup.comnih.gov

Studies in Aspergillus oryzae, a fungus that possesses the ustiloxin gene cluster but does not normally produce ustiloxins, have revealed that the expression of ustR is silenced. nih.gov When ustR was constitutively expressed in A. oryzae, the entire ustiloxin gene cluster was upregulated, leading to the production of ustiloxin B. nih.gov This demonstrates that UstR is a critical activator for the expression of the other genes in the cluster.

Furthermore, the Target of Rapamycin (B549165) (TOR) signaling pathway has been implicated in the regulation of ustiloxin biosynthesis in Ustilaginoidea virens. mdpi.com Inhibition of the TOR pathway by rapamycin treatment led to a significant upregulation of the genes in the ustiloxin biosynthesis cluster, including the precursor gene ustA and the regulatory gene ustR. mdpi.com This suggests that the TOR pathway negatively regulates ustiloxin production, potentially linking nutrient availability and other environmental cues to the synthesis of this mycotoxin.

Transcriptional Control of Biosynthetic Genes

The biosynthesis of ustiloxins is orchestrated by a cluster of genes that encode the necessary enzymatic machinery. In fungi, such biosynthetic gene clusters (BGCs) are often co-regulated, ensuring the timely and coordinated expression of all required components. A key element in this regulation is the presence of pathway-specific transcription factors.

Analysis of the ustiloxin B biosynthetic gene cluster in Aspergillus flavus has revealed the presence of a putative C6 transcription factor. oup.comsecondarymetabolites.org These types of transcription factors are common in fungal secondary metabolite BGCs and are known to bind to specific DNA sequences in the promoter regions of the other genes within the cluster, thereby activating their transcription. mdpi.com While the specific regulatory role of this transcription factor in the ustiloxin cluster has not been exhaustively detailed, its presence strongly implies a direct role in controlling the expression of the ustiloxin biosynthetic genes. oup.com

The core of the ustiloxin biosynthesis is a ribosomal peptide synthesis (RiPS) pathway. nih.govnih.gov This process begins with the transcription and translation of a precursor gene, designated ustA. nih.govresearchgate.net The UstA protein contains multiple repeats of the core peptide sequence (e.g., Tyr-Ala-Ile-Gly for ustiloxin B) that will ultimately be modified to form the final toxin. nih.govnih.gov The coordinated expression of ustA and the genes encoding the modifying enzymes is crucial for efficient production of the mycotoxin.

Table 1: Key Genes in the Ustiloxin B Biosynthetic Gene Cluster in Aspergillus flavus

GenePutative Function
ustAPrecursor peptide
ustBKex2-like protease
ustCCytochrome P450 monooxygenase
ustDPLP-dependent enzyme
ustF1/F2DUF3328 domain-containing proteins (oxidases)
ustMMethyltransferase
ustRPutative C6 transcription factor
ustTTransporter

This table is based on data from studies on the ustiloxin B biosynthetic gene cluster and represents a selection of key genes. secondarymetabolites.orgresearchgate.netjst.go.jp

Influence of Signaling Pathways (e.g., TOR pathway) on Production

Research in the rice pathogenic fungus Ustilaginoidea virens has demonstrated a significant link between the TOR pathway and ustiloxin biosynthesis. nih.govnih.gov The TOR pathway was found to be a negative regulator of ustiloxin production. nih.gov This was demonstrated through experiments using the TOR-specific inhibitor, rapamycin. nih.govnih.gov

Treatment of U. virens with rapamycin led to a significant upregulation of the genes within the ustiloxin biosynthetic cluster. nih.gov Most notably, the expression of the precursor peptide gene, ustA, was dramatically increased by over 190-fold upon TOR inhibition. nih.gov This indicates that under conditions where the TOR pathway is active (e.g., nutrient-rich conditions promoting growth), the expression of ustiloxin biosynthetic genes is suppressed. Conversely, when the TOR pathway is inhibited, which can mimic nutrient limitation, the fungus shifts its metabolism towards the production of secondary metabolites like ustiloxins. nih.gov

Transcriptome analysis following TOR inhibition revealed that the upregulation of ustiloxin biosynthetic genes coincided with an enrichment of genes involved in amino acid and acetyl-CoA metabolism. nih.govnih.gov These are the primary building blocks for the peptide and polyketide components of ustiloxins, respectively, suggesting a coordinated metabolic shift to support mycotoxin production. nih.gov

Table 2: Effect of TOR Pathway Inhibition on Ustiloxin Biosynthetic Gene Expression in Ustilaginoidea virens

GeneFold Change in Expression (Rapamycin Treatment)
ustA> 190-fold increase
Other ust genesGenerally upregulated

This table summarizes the general findings from studies on the impact of rapamycin on the ustiloxin gene cluster expression. nih.gov

Chemical Synthesis Strategies for Ustiloxins and Analogues

Synthetic Challenges Associated with Ustiloxin (B1242342) Scaffolds

The total synthesis of ustiloxins is complicated by several key structural features that require innovative synthetic solutions. These challenges primarily revolve around the stereoselective formation of complex bonds and the introduction of unusual amino acid residues.

A paramount challenge in the synthesis of ustiloxins is the construction of the chiral tertiary alkyl-aryl ether bond. nih.gov This linkage is a defining feature of the ustiloxin family and its formation is often a focal point of synthetic strategies. The difficulty lies in creating a C-O bond at a sterically hindered tertiary carbon center with precise control of stereochemistry. researchgate.netd-nb.infonih.gov Early synthetic efforts grappled with this issue, as traditional methods for ether synthesis are often not applicable to such congested environments. nih.gov The development of novel methodologies, such as palladium-mediated etherification, has been instrumental in overcoming this hurdle, allowing for the construction of this critical bond with high functional group tolerance. nih.govmsu.edu

Ustiloxins are composed of both common proteinogenic amino acids, such as glycine (B1666218) and valine, and rare, non-proteinogenic amino acid residues. nih.gov These unusual building blocks, which include β-hydroxyisoleucine and an N-methyl-β-hydroxytyrosine derivative, contribute significantly to the biological activity of ustiloxins but also add layers of complexity to their synthesis. nih.gov The synthesis of these non-standard amino acids often requires dedicated, multi-step sequences to install the correct stereochemistry and functional groups. rsc.orgtaylorandfrancis.com Furthermore, the incorporation of these residues into the peptide backbone and their subsequent manipulation throughout the synthesis must be carefully planned to avoid unwanted side reactions or loss of stereochemical integrity.

The formation of the 13-membered macrocycle is another critical and often challenging step in the total synthesis of ustiloxins. nih.govgrantome.com The efficiency of the macrocyclization reaction is highly dependent on the chosen cyclization site, the protecting group strategy, and the conformational preferences of the linear precursor. nih.govnih.govresearchgate.net Various strategies have been employed, including macrolactamization, which involves the formation of an amide bond to close the ring. nih.gov The success of this step is often influenced by factors such as the choice of coupling reagents and the need to minimize side reactions like epimerization. Alternative macrocyclization strategies, such as ring-closing metathesis, have also been explored in the broader context of cyclic peptide synthesis. cam.ac.uknih.govrsc.org

Seminal Approaches to Total Synthesis of Ustiloxins (e.g., Ustiloxin D, F)

Several research groups have successfully completed the total synthesis of ustiloxins, most notably ustiloxin D and F. msu.edunih.gov These syntheses have not only provided access to these biologically important molecules but have also spurred the development of new synthetic methods.

One of the early and successful strategies for the synthesis of ustiloxin D involved the use of an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form the challenging tertiary alkyl-aryl ether linkage. nih.govacs.org This approach strategically positioned a nucleophilic oxygen atom to attack an electron-deficient aromatic ring, thereby closing the macrocycle. wikipedia.orgjuniperpublishers.commasterorganicchemistry.comlibretexts.org The success of this SNAr reaction was a key breakthrough, demonstrating the feasibility of forming the complex ustiloxin core. nih.gov This initial total synthesis, while lengthy, laid the groundwork for future, more efficient approaches. nih.gov

Compound Information

Rational Design and Preparation of Ustiloxin Analogues

The total synthesis of ustiloxin D has served as a foundational platform for the creation of various analogues, allowing for the exploration of the structural requirements for their potent antimitotic activity. These studies have primarily focused on modifications at the C-6 position of the isoleucine residue and the functional groups on the N-methyl-β-hydroxytyrosine moiety.

One of the variable positions within the naturally occurring ustiloxin family is the amino acid residue at the C-6 position. This has made it a prime target for the generation of analogues to probe the impact of this residue on biological activity. A second-generation total synthesis of ustiloxins D and F was strategically designed to introduce the C-6 amino acid at a late stage, facilitating the synthesis of a variety of analogues. researchgate.net

Following the successful synthesis of ustiloxins D and F, which contain valine and alanine at the C-6 position respectively, several analogues with different amino acid residues at this position were prepared. researchgate.net Among these is the noteworthy 6-Ile-ustiloxin , where the valine residue of ustiloxin D is replaced by isoleucine. The synthesis of this analogue was accomplished using a convergent strategy that hinges on the copper(I)-catalyzed ethynyl aziridine ring-opening reaction to form the crucial tertiary alkyl-aryl ether linkage. researchgate.net

The general approach involves the coupling of a protected β-hydroxytyrosine derivative with a chiral ethynyl aziridine, followed by the removal of a nosyl protecting group to reveal a primary amine. This amine then serves as a branching point for the introduction of different amino acid residues. For the synthesis of this compound, the amine was coupled with N-Cbz-isoleucine. Subsequent macrolactamization and global deprotection afforded the final product. researchgate.net

The biological evaluation of these C-6 position analogues has demonstrated that variation at this site is tolerated to a certain extent, with analogues like this compound retaining significant activity. researchgate.netnih.gov This suggests that the C-6 position can be modified to fine-tune the properties of ustiloxin-based compounds without completely abolishing their biological function.

AnalogueC-6 Amino Acid ResidueSynthetic Strategy HighlightReference
Ustiloxin DValineFirst total synthesis via SNAr reaction. researchgate.net
Ustiloxin FAlanineSecond generation synthesis via ethynyl aziridine ring-opening. researchgate.net
This compound IsoleucineLate-stage introduction of isoleucine. researchgate.net
6-Tle-ustiloxintert-LeucineLate-stage introduction of tert-leucine. researchgate.net
6-Leu-ustiloxinLeucineLate-stage introduction of leucine. researchgate.net
6-Phe-ustiloxinPhenylalanineLate-stage introduction of phenylalanine. researchgate.net

SAR studies have revealed that the free phenolic hydroxyl group on the β-hydroxytyrosine residue is essential for the tubulin polymerization inhibitory activity of ustiloxins. researchgate.netnih.gov This has been confirmed through the synthesis and biological testing of analogues where this group is modified.

A key analogue synthesized to probe the importance of this functional group is 14-MeO-ustiloxin D , where the phenolic hydroxyl group is replaced by a methoxy group. The synthesis of this analogue required a modified protecting group strategy to avoid the cleavage of the methyl ether during the final deprotection steps. A para-methoxybenzyl (PMB) ester and a Boc carbamate were used to protect the termini of the linear precursor, allowing for their removal under acidic conditions without affecting the aryl methyl ether. The final deprotection of other protecting groups was achieved through hydrogenolysis to yield 14-MeO-ustiloxin D. nih.gov The significantly reduced activity of this analogue underscored the critical role of the free phenolic hydroxyl group.

Protecting GroupAbbreviationTypical Deprotection Reagents
MethylMeBBr₃, TMSI
BenzylBnH₂, Pd/C
para-MethoxybenzylPMBDDQ, CAN, TFA
tert-ButyldimethylsilylTBSTBAF, HF, acids
TriisopropylsilylTIPSTBAF, HF, acids

Information regarding the specific synthetic modification of the N-methylamino group at the C-9 position is less prevalent in the literature, primarily because SAR studies have indicated that the (S)-configuration of this group is crucial for biological activity. researchgate.netnih.gov Any modification or inversion of its stereochemistry leads to a significant loss of potency. Therefore, synthetic efforts have been more focused on preserving the integrity of this functional group rather than modifying it.

Stereochemical Considerations in Ustiloxin Synthesis

The complex stereochemistry of ustiloxins, which includes multiple stereocenters and the potential for atropisomerism, presents a significant challenge in their total synthesis. The precise control of stereochemistry is paramount, as even minor changes can have a profound impact on biological activity.

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. In the case of ustiloxins, the sterically hindered environment of the 13-membered macrocycle, particularly around the tertiary alkyl-aryl ether linkage, can give rise to stable atropisomers.

A Nuclear Overhauser Effect (NOE) study of the first synthetic ustiloxin D revealed that it exists as a single atropisomer. researchgate.netnih.govhighfine.com This is a critical finding, as it implies that the macrocyclic structure adopts a well-defined three-dimensional conformation. The control of this atropisomerism is therefore an important aspect of ustiloxin synthesis. The specific atropisomer formed is a consequence of the stereochemistry of the constituent amino acids and the conformational constraints imposed by the macrocycle. The development of synthetic routes that yield the biologically active atropisomer is a primary goal.

The total synthesis of ustiloxins and their analogues requires meticulous control over multiple stereocenters. Various stereoselective reactions have been employed to establish the correct configurations of the non-proteinogenic amino acid residues and to construct the chiral tertiary alkyl-aryl ether linkage.

One of the key challenges is the synthesis of the β-hydroxyisoleucine and N-methyl-β-hydroxytyrosine components. For the N-methyl-β-hydroxytyrosine moiety, a salen-Al-catalyzed aldol reaction has been utilized to construct a chiral oxazoline with high enantiomeric excess. This intermediate serves as a precursor for the C-9 methylamino group and the adjacent hydroxyl group. nih.gov

The construction of the chiral tertiary alkyl-aryl ether linkage is another critical step where stereochemistry must be controlled. An early approach utilized a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net More recently, a highly concise and convergent synthesis was developed that employs a copper-catalyzed ethynyl aziridine ring-opening reaction with a phenol derivative. This reaction proceeds with high regio- and stereoselectivity. researchgate.net In another strategy, a Pd-catalyzed asymmetric allylic alkylation was used to form this linkage, although it yielded a product with stereochemistry opposite to that predicted by precedent, highlighting the complexities of stereocontrol in this system. nih.gov

The stereochemistry of the β-hydroxyisoleucine side chain has also been a focus of synthetic efforts. Diastereoselective methods have been developed to install the hydroxyl group with the correct relative and absolute stereochemistry. researchgate.net

Molecular and Cellular Mechanisms of Action

Direct Interaction with the Microtubule System

6-Ile-ustiloxin exerts its primary cellular effects through direct engagement with tubulin, the fundamental building block of microtubules.

This compound functions as a potent inhibitor of tubulin polymerization nih.govresearchgate.netresearchgate.net. It binds to tubulin dimers, thereby preventing their assembly into functional microtubules molaid.com. This inhibition disrupts the dynamic equilibrium necessary for microtubule stability and turnover, which are critical for various cellular processes nih.govresearchgate.netresearchgate.net. Research indicates that ustiloxins, including this compound, suppress microtubule dynamics even at low concentrations researchgate.net.

Biological Activity Profiling in Research Systems

In Vitro Assays for Microtubule Dynamics Inhibition

Ustiloxins exert their antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for cell structure, intracellular transport, and cell division.

Quantitative tubulin polymerization assays are fundamental for evaluating the potency of compounds like 6-Ile-ustiloxin in disrupting microtubule formation. A common methodology involves using purified tubulin proteins, which are induced to polymerize in vitro under controlled conditions, typically in the presence of guanosine (B1672433) triphosphate (GTP). The polymerization process can be monitored spectrophotometrically by measuring the increase in turbidity at 340 nm, as polymerized microtubules scatter light more effectively than free tubulin dimers. Alternatively, fluorescence-based assays can be employed, often using fluorescently labeled tubulin or dyes that bind to polymerized microtubules. These assays allow for the determination of inhibitory concentrations, such as the half-maximal inhibitory concentration (IC50), which quantifies the compound's efficacy in preventing tubulin polymerization.

Research has demonstrated that variations at specific positions within the ustiloxin (B1242342) structure can influence their potency. For instance, studies involving synthesized analogues have explored modifications at the C-6 position of the cyclic peptide core. In such investigations, this compound has been evaluated for its ability to inhibit tubulin polymerization.

Based on the comprehensive search conducted, detailed research findings and data tables specifically focusing on the phytotoxicological investigations of this compound, as outlined in sections 6.3.1, 6.3.2, and 6.3.3, were not found.

While the available literature discusses the synthesis of this compound and its general biological activity, primarily its role as an antimitotic agent that inhibits tubulin polymerization researchgate.netrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net, specific experimental data pertaining to its effects on plant seed germination, seedling elongation, root and germ development morphology, or its biochemical impact on plant carbon metabolism and amino acid utilization could not be retrieved. The existing studies indicate that while ustiloxins have been investigated for their effects on various cell types, including plant cells researchgate.net, the precise phytotoxicological profiles required for the requested sections are not detailed in the accessible scientific records.

Therefore, it is not possible to generate the article with the specific, data-driven content required for the outlined sections on phytotoxicological investigations.

Advanced Research Methodologies and Future Directions

Omics-Based Approaches in Ustiloxin (B1242342) Research

"Omics" technologies, which allow for the comprehensive analysis of biological molecules, are providing unprecedented insights into the world of ustiloxins. researchgate.netmdpi.com These approaches are crucial for understanding the biosynthesis, regulation, and ecological impact of these complex compounds.

Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell, is a powerful tool for unraveling the genetic regulation of ustiloxin biosynthesis. By comparing the gene expression profiles of ustiloxin-producing fungi under different conditions, researchers can identify the genes and regulatory networks involved in the production of these mycotoxins. mdpi.commdpi.com

Recent studies have utilized transcriptome analysis to investigate the target of rapamycin (B549165) (TOR) signaling pathway in Ustilaginoidea virens, the fungus responsible for producing many ustiloxins. nih.govnih.govconsensus.app Inhibition of the TOR pathway was found to significantly induce the expression of genes related to mycotoxin biosynthesis, particularly those for ustiloxins. nih.govnih.govconsensus.app This research identified numerous differentially expressed genes (DEGs), providing a deeper understanding of the regulatory mechanisms at play. nih.govnih.gov

TreatmentTotal DEGsUp-regulated DEGsDown-regulated DEGsEnriched Pathways (Up-regulated)Enriched Pathways (Down-regulated)
Rapamycin (TOR inhibition)275109166Amino acid and acetyl-CoA metabolismCarbohydrate and fatty acid metabolism

This table summarizes the transcriptomic changes observed in Ustilaginoidea virens upon inhibition of the TOR signaling pathway, highlighting the regulatory role of this pathway in ustiloxin biosynthesis. nih.govnih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a direct snapshot of the biochemical activity related to ustiloxin production and its effects. nih.govresearchgate.net By analyzing the metabolome of ustiloxin-producing fungi and their hosts, scientists can identify the precursors, intermediates, and downstream metabolic consequences of ustiloxin accumulation. nih.govmdpi.comdntb.gov.ua

Integrated transcriptomic and metabolomic analyses have been employed to explore the pathogenic mechanisms of Ustilaginoidea virens. nih.govmdpi.comdntb.gov.ua These multi-omics approaches have identified hundreds of differentially accumulated metabolites (DAMs) and differentially expressed genes (DEGs), revealing that the pathogenesis is regulated by interconnected pathways, including those for amino acid and carbohydrate metabolism. nih.govmdpi.com

High-Resolution Structural Biology

Determining the precise three-dimensional structure of 6-Ile-ustiloxin and its analogs is fundamental to understanding their biological activity. High-resolution structural biology techniques are indispensable for this purpose.

The identification and characterization of novel ustiloxin analogs heavily rely on advanced spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is instrumental in determining the exact molecular weight and elemental composition of these compounds. nih.govsemanticscholar.orgresearchgate.net

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule, allowing for the complete structural elucidation of complex cyclic peptides like ustiloxins. nih.govresearchgate.netmdpi.com These techniques have been successfully used to identify and characterize various ustiloxin analogs, including ustiloxin A and B. nih.govsemanticscholar.orgresearchgate.net

TechniqueApplication in Ustiloxin ResearchKey Information Provided
HR-ESI-MS Determination of molecular formulaPrecise mass-to-charge ratio
1D NMR (¹H, ¹³C) Initial structural characterizationChemical environment of protons and carbons
2D NMR (COSY, HSQC, HMBC) Detailed structural elucidationConnectivity between atoms, spatial relationships

This table outlines the primary spectroscopic techniques used for the structural analysis of ustiloxin analogs and the type of information each provides.

As ustiloxins exert their cytotoxic effects by inhibiting tubulin polymerization, understanding the molecular details of the ustiloxin-tubulin interaction is of paramount importance. nih.govnih.gov X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are powerful techniques for visualizing such macromolecular complexes at atomic resolution. scintillon.orgnih.govuni-heidelberg.debiorxiv.org

While obtaining high-quality crystals of ustiloxin-tubulin complexes for X-ray crystallography can be challenging, the insights gained would be invaluable for structure-based drug design. Cryo-EM, which does not require crystallization, presents a promising alternative for studying the conformational changes in tubulin upon ustiloxin binding. scintillon.orguni-heidelberg.debiorxiv.org These structural studies will be crucial for designing more potent and selective tubulin inhibitors.

Synthetic Biology and Metabolic Engineering for Ustiloxin Diversification

Synthetic biology and metabolic engineering offer exciting avenues for the production of novel ustiloxin analogs with potentially improved properties. nih.govmdpi.comuni.lusemanticscholar.orgfrontiersin.org By manipulating the biosynthetic pathways of ustiloxin-producing fungi, it is possible to generate a diverse library of new compounds.

This can be achieved by introducing genes from other organisms to modify the ustiloxin scaffold or by altering the expression of existing genes in the biosynthetic cluster to favor the production of specific analogs. These approaches not only facilitate the production of known ustiloxins in higher yields but also enable the creation of "unnatural" natural products with unique biological activities. mdpi.comsemanticscholar.org The development of these powerful engineering tools holds great promise for the future of ustiloxin research and its potential applications.

Genetic Manipulation of Fungal Strains for Enhanced or Novel Ustiloxin Production

The genetic manipulation of producer fungi, such as Aspergillus flavus, has been instrumental in elucidating the functions of genes within the ustiloxin biosynthetic gene cluster (ust). jst.go.jp Techniques like gene inactivation have allowed researchers to systematically knock out specific genes and observe the resulting changes in the metabolic profile. For instance, the targeted deletion of genes such as ustM, ustC, ustF1, ustF2, and ustD led to the accumulation of various ustiloxin derivatives, which helped to deduce the specific roles of the corresponding enzymes in the biosynthetic pathway. jst.go.jp

Furthermore, genetic manipulation can be employed to enhance the production of ustiloxins. In some fungal strains like Aspergillus oryzae, the ustiloxin gene cluster is present but remains silent under normal laboratory conditions. acs.org Research has shown that this silence can be broken by genetic intervention. For example, the transcription factor-encoding gene, ustR, within the cluster lacks a proper promoter region in A. oryzae. By inserting an effective promoter, such as the gpdA promoter, upstream of the ustR gene, researchers successfully induced its expression. This, in turn, activated the entire biosynthetic gene cluster, leading to the production of ustiloxin B in a fungus that did not previously produce it. acs.org This promoter exchange strategy represents a powerful tool for awakening silent gene clusters and increasing the yield of desired natural products. Scientists continue to explore advanced genetic manipulation techniques, including CRISPR/Cas systems, to further refine metabolic pathways and improve the industrial efficiency of fungal strains. nih.gov

Heterologous Expression Systems for Reconstitution and Study of Biosynthetic Pathways

Heterologous expression, the process of transferring a biosynthetic gene cluster from its native organism into a more tractable host, has been a cornerstone in studying complex natural product pathways like that of ustiloxin. nih.govnih.gov The entire biosynthetic machinery for ustiloxin B from A. flavus was successfully elucidated using this method. acs.orgnih.gov The ust gene cluster was expressed in Aspergillus oryzae, a host known for its well-characterized genetics and suitability as a "cell factory". acs.orgnih.gov

This approach confirmed that ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.orgnih.gov The process begins with the expression of a precursor peptide gene, UstA, which in A. flavus contains 16 tandem repeats of the Tyr-Ala-Ile-Gly (YAIG) sequence. jst.go.jp This precursor peptide is then tailored by a series of specialized enzymes encoded within the same cluster. Key modifications include macrocyclization via an ether bond, a reaction catalyzed by novel oxidases containing a DUF3328 motif, and unique side-chain modifications performed by other oxidases (UstCF1F2) and a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme (UstD). jst.go.jpnih.gov Using heterologous hosts like A. nidulans or A. oryzae allows for the systematic reconstitution of the pathway, enabling researchers to study the function of each enzyme individually and in combination, thereby piecing together the complete biosynthetic puzzle. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in the study of complex biomolecules like this compound. These in silico methods provide insights into molecular interactions at an atomic level, guiding the rational design of new and more effective analogues.

Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Site Analysis

The primary mechanism of action for ustiloxins is the inhibition of tubulin polymerization. jst.go.jpresearchgate.net Molecular modeling has been employed to investigate the structural basis for the activity of ustiloxin analogues and to understand the critical features required for binding to tubulin. nih.gov

For example, a comparative modeling study of ustiloxin D and two of its synthetic analogues, 2,2-dimethyl ustiloxin and (2S)-epi-ustiloxin, revealed significant conformational differences. nih.gov The simulations showed that structural modifications progressively distorted the glycine (B1666218) sidechain, pushing it out of plane and toward the valine residue. This distortion is believed to either reduce the molecule's ability to bind effectively at the glycine position or sterically hinder the binding of the valine residue, which is known to be crucial for the inhibitory effect. nih.gov Such studies provide a detailed view of the ligand-protein interactions that govern bioactivity and help explain why even small structural changes can lead to a significant loss of function.

In Silico Prediction and Design of Novel Ustiloxin Analogues

Computational modeling, combined with synthetic chemistry, facilitates the design and subsequent creation of novel ustiloxin analogues to probe structure-activity relationships (SAR). nih.govnih.gov The goal is to identify which parts of the molecule are essential for its antimitotic activity and which can be modified to potentially improve its properties.

Through a convergent synthesis approach, researchers have created a variety of analogues and tested their ability to inhibit tubulin polymerization. nih.govnih.gov These efforts have demonstrated that the core macrocyclic structure and specific stereochemistry are critical for activity.

Ustiloxin Analogue Modification Tubulin Inhibition Activity Reference
ent-ustiloxin DEnantiomer of the natural productNo inhibition (IC₅₀ >40 μM) nih.gov
7-N-Gly-ustiloxin DAltered macrocycle sizeNo inhibition (IC₅₀ >40 μM) nih.gov
(2S)-epi-Ustiloxin DChange in stereochemistry at C2 centerVery slight inhibitory effect (IC₅₀ >40 μM) nih.gov
C-6 Position AnaloguesDifferent amino acids at C-6Tolerated to a certain extent nih.gov
(9R,10S)-epi-ustiloxin analoguesAltered stereochemistry of the methylamino groupLoss of activity nih.gov

These experimental results, often guided by initial in silico predictions, confirm that the natural macrocycle size and the specific stereoconfiguration of the side chains, particularly the S configuration of the C-9 methylamino group, are essential for potent tubulin inhibition. nih.govnih.gov

Exploring Broader Biological Roles and Potential Applications

While the antimitotic effects of ustiloxins are well-documented, ongoing research is uncovering their interactions with other cellular pathways, revealing a more complex biological profile.

Investigation of Ustiloxin Interactions with Other Cellular Pathways or Targets

Recent studies have shown that the biological effects of ustiloxins extend beyond their direct interaction with tubulin. In the producing fungus Ustilaginoidea virens, ustiloxin biosynthesis is itself regulated by major cellular signaling networks. The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism, has been shown to negatively modulate the production of ustiloxins. nih.govmdpi.com When the TOR pathway is inhibited (e.g., by rapamycin), the expression of genes in the ustiloxin biosynthetic cluster, particularly the precursor gene ustA, is significantly upregulated. nih.govmdpi.com

In mammalian cells, the impact of ustiloxins also involves multiple pathways. Ustiloxin A has been shown to induce renal injury by disrupting the structure and function of mitochondria in mice. nih.gov In hepatocytes, its toxicity is linked to changes in the expression of genes related to cytochrome P450 (CYP450) enzymes and DNA replication. nih.gov Furthermore, exposure to ustiloxin A can lead to the downregulation of crucial cell cycle genes, including seven cyclin genes and two histone genes, providing another mechanism for its disruption of cell division. nih.govresearchgate.net These findings indicate that ustiloxins can perturb fundamental cellular processes such as metabolic regulation, energy production, and cell cycle control, highlighting a broader range of interactions than previously understood. nih.govnih.gov

Development of Ustiloxin-Based Chemical Probes for Cell Biology Research

The high potency and specificity with which ustiloxin analogues inhibit tubulin polymerization make them exemplary lead compounds for the design and synthesis of sophisticated chemical probes. researchgate.netnih.gov These specialized molecular tools are engineered to investigate the intricate functions of the microtubule cytoskeleton within the native cellular environment. mskcc.org By modifying the core ustiloxin structure with reporter tags, researchers can create probes for a variety of cell biology applications, including fluorescent imaging, affinity purification of interacting proteins, and precise identification of binding sites. mskcc.orgplos.org The development of such probes relies on foundational structure-activity relationship (SAR) studies, which identify positions on the molecule that can be chemically altered without compromising its high affinity for tubulin. nih.gov

The primary goal of creating these probes is to leverage the ustiloxin scaffold to visualize, isolate, and identify tubulin and its associated proteins, thereby providing deeper insights into the dynamics of the microtubule network. researchgate.net Chemical probes can be broadly categorized based on their functional modality: fluorescent probes for live-cell imaging, affinity probes for isolating binding partners, and photo-affinity probes for covalently mapping interaction sites. plos.orgnih.gov

Fluorescent Probes: A fluorescent probe could be developed by conjugating a fluorophore (e.g., fluorescein, rhodamine) to a site on the ustiloxin molecule known to be non-essential for tubulin binding. nih.gov Such a tool would enable real-time visualization of the microtubule network in living cells via fluorescence microscopy. researchgate.net Similar to established microtubule probes like Flutax-2 (a fluorescent derivative of paclitaxel), a ustiloxin-based imaging agent could be used to study the effects of various stimuli on cytoskeletal organization and dynamics. nih.govthermofisher.com

Affinity-Based Probes: For applications aimed at identifying tubulin-interacting proteins, an affinity probe can be synthesized by attaching a high-affinity tag, most commonly biotin (B1667282), to the ustiloxin core. nih.gov When introduced into a cell lysate, this biotinylated ustiloxin probe would bind to tubulin, allowing the entire complex (probe, tubulin, and any associated proteins) to be captured and isolated using streptavidin-coated beads. The captured proteins can then be identified using techniques like mass spectrometry. This approach provides a powerful method for discovering novel proteins that regulate or are regulated by the microtubule cytoskeleton.

Photo-Affinity Probes: The most advanced class of chemical probes for target identification are photo-affinity probes. nih.gov A ustiloxin-based photo-affinity probe would incorporate two key modifications: a photoreactive group (such as a diazirine or benzophenone) and an enrichment handle (like biotin or a terminal alkyne for click chemistry). plos.orgenamine.net The probe first binds non-covalently to its target, tubulin. Upon irradiation with UV light, the photoreactive group is activated, forming a highly reactive species that creates a permanent, covalent bond with the nearest amino acid residues at the binding site. nih.govwikipedia.org The enrichment handle is then used to isolate the covalently-linked protein-probe complex for identification and detailed analysis of the precise binding location. plos.org This technique is invaluable for unambiguously confirming drug targets and mapping the topology of ligand-protein interactions.

The table below outlines the conceptual design and research applications for these proposed ustiloxin-based chemical probes.

Probe TypeFunctional MoietiesPrinciple of ActionPrimary ApplicationResearch Findings Enabled
Fluorescent Probe Ustiloxin Scaffold + Fluorophore (e.g., FITC, Rhodamine)Binds to tubulin, rendering the microtubule network visible under a fluorescence microscope.Live-cell imaging of microtubule dynamics.- Visualization of cytoskeletal rearrangements in real-time.- High-throughput screening for compounds that disrupt microtubule structure.
Affinity Probe Ustiloxin Scaffold + Affinity Tag (e.g., Biotin)Binds to tubulin in cell lysates, allowing the probe-protein complex to be isolated via affinity capture (e.g., on streptavidin beads).Identification of tubulin-associated proteins (the "tubulin interactome").- Discovery of novel proteins that regulate microtubule function.- Elucidation of protein complexes involved in cell division and intracellular transport.
Photo-Affinity Probe Ustiloxin Scaffold + Photoreactive Group (e.g., Diazirine) + Enrichment Handle (e.g., Biotin, Alkyne)Reversibly binds to tubulin; upon UV irradiation, forms a covalent bond at the binding site. The enrichment handle allows for subsequent isolation.- Irreversible target identification.- Precise mapping of the ustiloxin binding site on tubulin.- Unambiguous confirmation of tubulin as the cellular target.- Detailed structural insights into the ligand-protein interaction.

While extensive synthesis of ustiloxin analogues for SAR studies has laid the essential groundwork, the development and application of these dedicated chemical probes represent a significant and promising future direction in leveraging the unique properties of this compound and related compounds for advanced cell biology research. nih.govnih.gov

Q & A

Basic: How is 6-Ile-ustiloxin identified and structurally confirmed in new biological sources?

Methodological Answer:
Initial identification involves extraction and purification using chromatographic techniques (e.g., HPLC, LC-MS). Structural confirmation requires spectroscopic methods such as NMR (1H, 13C, 2D experiments) and high-resolution mass spectrometry (HRMS). Cross-referencing with published spectral data is critical. Purity must be validated via analytical HPLC (>95%) and corroborated with literature .

Basic: What initial experimental approaches are used to assess the biological activity of this compound?

Methodological Answer:
In vitro bioassays (e.g., antimicrobial susceptibility testing) with minimal inhibitory concentration (MIC) determination are standard. Cytotoxicity assays (e.g., against mammalian cell lines) should include positive controls (e.g., doxorubicin) and dose-response curves. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm significance .

Advanced: How can researchers optimize the synthetic route for this compound to improve yield and scalability?

Methodological Answer:
Explore protecting-group strategies for labile functional groups (e.g., Ile side chain). Use design of experiments (DOE) to test reaction parameters (temperature, solvent, catalysts). Track intermediates via LC-MS and compare yields across conditions. Validate scalability by repeating at 10x scale and assessing purity .

Advanced: How should contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer:
Analyze discrepancies by comparing assay conditions (e.g., pH, temperature, cell lines), compound purity, and batch variability. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity. Apply meta-analysis frameworks (e.g., Cochrane systematic reviews) to assess bias and heterogeneity .

Advanced: What methodologies are recommended to elucidate the mode of action of this compound at the molecular level?

Methodological Answer:
Combine genetic (e.g., gene knockout libraries in target organisms), biochemical (e.g., binding assays with radiolabeled compounds), and structural approaches (e.g., cryo-EM or X-ray crystallography of target complexes). Validate hypotheses using competitive inhibition assays and in silico docking simulations .

Advanced: How can researchers evaluate the stability of this compound under physiological conditions?

Methodological Answer:
Conduct stability assays in simulated physiological buffers (e.g., PBS, serum) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Identify degradation products using HRMS/MS and compare to synthetic standards. Calculate half-life (t½) using first-order kinetics .

Advanced: What analytical methods are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:
Develop a validated HPLC-MS/MS protocol with internal standards (e.g., isotopically labeled analogs). Optimize extraction efficiency using SPE or protein precipitation. Determine limits of detection (LOD) and quantification (LOQ) via calibration curves. Cross-validate with NMR quantification for accuracy .

Basic: What are the key considerations when designing a literature review for this compound research?

Methodological Answer:
Use systematic review frameworks (e.g., PRISMA) to screen databases (PubMed, SciFinder). Prioritize peer-reviewed studies with detailed experimental sections. Critically assess methodologies for synthesis, purification, and bioassays. Note gaps (e.g., lack of in vivo toxicity data) and conflicting results .

Advanced: How can computational modeling enhance the study of this compound’s structure-activity relationships?

Methodological Answer:
Apply molecular dynamics (MD) simulations to predict conformational flexibility and binding affinities. Use QSAR models to correlate structural modifications (e.g., Ile substitution) with bioactivity. Validate predictions with synthetic analogs and in vitro testing .

Advanced: What strategies mitigate reproducibility issues in this compound research?

Methodological Answer:
Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., NMR spectra, assay readouts) in public repositories. Collaborate with independent labs for replication studies. Address batch-to-batch variability by standardizing synthesis and purification workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.